(Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
(Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H30N4O7S2 and its molecular weight is 562.66. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds related to the query chemical have been synthesized and evaluated for their antimicrobial activities. For instance, new pyridine derivatives, including ones incorporating benzothiazole moieties, have been synthesized and tested for variable and modest antimicrobial activity against strains of bacteria and fungi. This exploration contributes to the development of potential new therapeutic agents for treating infections (Patel, Agravat, & Shaikh, 2011).
Structural Analysis
- Studies have also focused on the crystal structure of compounds within this class, providing insight into their molecular conformation, which is crucial for understanding how these compounds interact with biological targets. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was determined, showing how the piperazine ring adopts a chair conformation and interacts with other molecules (Faizi, Ahmad, & Golenya, 2016).
properties
IUPAC Name |
ethyl 4-[4-[[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S2/c1-4-36-25(31)27-11-13-28(14-12-27)38(32,33)20-8-5-18(6-9-20)23(30)26-24-29(15-16-34-2)21-10-7-19(35-3)17-22(21)37-24/h5-10,17H,4,11-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKPAQJVCCHZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
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